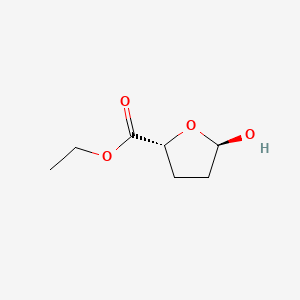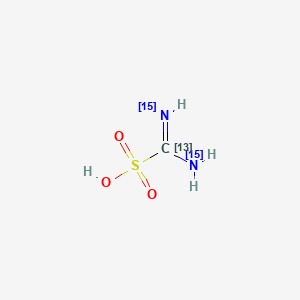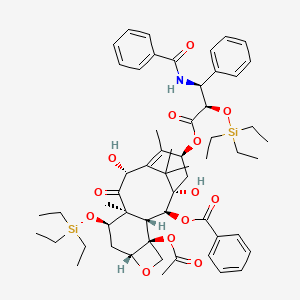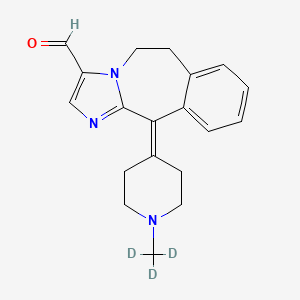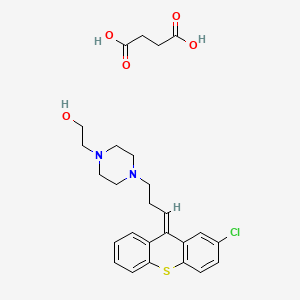
trans-Clopenthixol Succinate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Clopenthixol Succinate Salt is a compound used in neurology research . It has a molecular formula of C22 H25 Cl N2 O S . C4 H6 O4 and a molecular weight of 519.05 . It is associated with various research areas such as dopamine receptors, neurotransmission, Alzheimer’s, depression, Huntington’s, Parkinson’s, addiction, schizophrenia, stress and anxiety, pain, and inflammation .
Wissenschaftliche Forschungsanwendungen
Antipsychotic Treatment
Zuclopenthixol Succinate Salt is a thioxanthene neuroleptic which exhibits antipsychotic properties . It’s used in the treatment of schizophrenia . The antipsychotic effect of cis(Z)-clopenthixol, an isomer of clopenthixol, is obtained with half the dosage of clopenthixol .
Neurology Research
Zuclopenthixol Succinate Salt is used in neurology research . It’s used in the study of various neurological disorders including Alzheimer’s, Depression, Huntington’s, Parkinson’s, and Schizophrenia .
Pain and Inflammation Research
This compound is also used in the research of pain and inflammation . It’s used in the study of nociception, a sensory nervous system’s response to certain harmful or potentially harmful stimuli .
Addiction Research
Zuclopenthixol Succinate Salt is used in addiction research . It’s used in the study of neurotransmission, the process by which signaling molecules are released by a neuron, and bind to and activate the receptors of another neuron .
Stress and Anxiety Research
This compound is used in the research of stress and anxiety . It’s used in the study of dopamine receptors, a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system .
Pharmaceutical Toxicology
Zuclopenthixol Succinate Salt is used in pharmaceutical toxicology . It’s used in the study of the adverse effects of pharmaceutical drugs .
Analytical Standards
Zuclopenthixol Succinate Salt is used as an analytical standard . Certified reference materials like this are used for highly accurate and reliable data analysis .
Stable Isotope Labelling
This compound is used in stable isotope labelling . It’s used in the study of chemical reactions and interactions .
Wirkmechanismus
Target of Action
Zuclopenthixol Succinate Salt, also known as trans-Clopenthixol Succinate Salt, is an antipsychotic agent . The primary targets of Zuclopenthixol are D1 and D2 dopamine receptors , 5-hydroxytryptamine receptor 2A , and alpha-1A adrenergic receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor control.
Biochemical Pathways
The antagonism of D1 and D2 dopamine receptors by Zuclopenthixol leads to changes in several biochemical pathways. These changes can affect the release of other neurotransmitters, alter neuronal firing rates, and impact various downstream effects related to mood and behavior .
Pharmacokinetics
Zuclopenthixol has an oral bioavailability of 49% . It is extensively bound to plasma proteins (98%) and is metabolized in the liver, primarily by Cytochrome P450 2D6 . The elimination half-life of oral Zuclopenthixol is approximately 20 hours, while for intramuscular injection, it is around 19 days . The compound is primarily excreted in the feces .
Result of Action
The antagonism of dopamine, adrenergic, and serotonin receptors by Zuclopenthixol results in a reduction of psychotic symptoms, such as hallucinations and delusions . In addition to its antipsychotic effects, Zuclopenthixol has been found to inhibit the proliferation of various melanoma cell lines by causing cell cycle arrest in the G0/G1 phase and inducing mitochondrial-mediated intrinsic apoptosis .
Action Environment
The action, efficacy, and stability of Zuclopenthixol can be influenced by various environmental factors. For instance, the metabolism of Zuclopenthixol can be increased when combined with certain medications, such as Hydrocortisone succinate . Furthermore, individual differences in the expression and function of the Cytochrome P450 2D6 enzyme, which can be influenced by genetic factors, can affect the metabolism and, consequently, the effectiveness of Zuclopenthixol .
Eigenschaften
IUPAC Name |
butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEAHHOXAMWWOW-RZFZGDDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


